molecular formula C12H16N2O B1468991 1-(2,5-Dimethylbenzoyl)azetidin-3-amine CAS No. 1339184-42-7

1-(2,5-Dimethylbenzoyl)azetidin-3-amine

Cat. No.: B1468991
CAS No.: 1339184-42-7
M. Wt: 204.27 g/mol
InChI Key: GAPNFSFBDGSAOJ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzoyl)azetidin-3-amine is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a benzoyl group substituted with two methyl groups at the 2 and 5 positions. The presence of the azetidine ring imparts significant strain, contributing to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylbenzoyl)azetidin-3-amine typically involves the reaction of 2,5-dimethylbenzoyl chloride with azetidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality and efficiency. Industrial production may also involve additional steps such as solvent recovery and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylbenzoyl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

1-(2,5-Dimethylbenzoyl)azetidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzoyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the benzoyl group.

    2,5-Dimethylbenzoyl chloride: The precursor used in the synthesis of 1-(2,5-Dimethylbenzoyl)azetidin-3-amine.

    Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different stability and handling properties.

Uniqueness: this compound is unique due to the combination of the azetidine ring and the 2,5-dimethylbenzoyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler azetidine or benzoyl compounds.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-3-4-9(2)11(5-8)12(15)14-6-10(13)7-14/h3-5,10H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPNFSFBDGSAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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